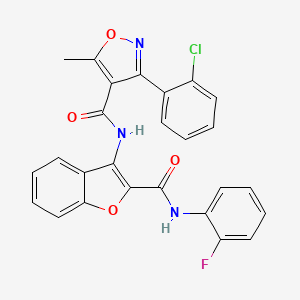
3-(2-chlorophenyl)-N-(2-((2-fluorophenyl)carbamoyl)benzofuran-3-yl)-5-methylisoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2-chlorophenyl)-N-(2-((2-fluorophenyl)carbamoyl)benzofuran-3-yl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C26H17ClFN3O4 and its molecular weight is 489.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(2-chlorophenyl)-N-(2-((2-fluorophenyl)carbamoyl)benzofuran-3-yl)-5-methylisoxazole-4-carboxamide (CAS Number: 887878-44-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is C26H17ClFN3O4, with a molecular weight of 489.9 g/mol. The structure features multiple pharmacophores, including chlorophenyl, fluorophenyl, and isoxazole moieties, which contribute to its biological profile.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections detail specific biological activities associated with this compound.
Anticancer Activity
- Mechanism of Action : Compounds similar to benzofuran derivatives have shown significant cytotoxicity against various cancer cell lines. The proposed mechanisms include:
-
Case Studies :
- A study on benzofuroxan derivatives demonstrated high cytotoxicity against human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cell lines. The most potent derivatives induced apoptosis effectively within 48 hours of treatment .
- Another investigation highlighted the selectivity index of these compounds relative to healthy tissues, suggesting a favorable therapeutic window compared to traditional chemotherapeutics like Doxorubicin .
Antimicrobial Activity
Compounds featuring benzofuran and isoxazole rings have been reported to possess antimicrobial properties:
- Mechanism : The presence of electron-withdrawing groups enhances the antimicrobial activity by stabilizing the interaction with microbial targets.
- Activity Spectrum : These compounds have shown efficacy against various bacterial strains and fungi, although specific data on this compound's antimicrobial activity remains limited .
Anti-inflammatory Effects
Research indicates that benzofuran derivatives can exhibit anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to reduce levels of pro-inflammatory cytokines in vitro, which could translate into therapeutic benefits for inflammatory diseases .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-[2-[(2-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17ClFN3O4/c1-14-21(22(31-35-14)15-8-2-4-10-17(15)27)25(32)30-23-16-9-3-7-13-20(16)34-24(23)26(33)29-19-12-6-5-11-18(19)28/h2-13H,1H3,(H,29,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZSKUJGQIJXGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













